alamethicin F50

説明

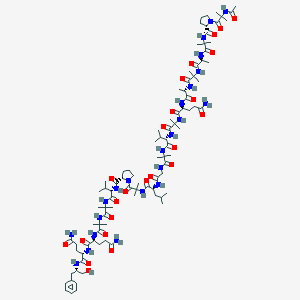

Alamethicin F50 is a 20-residue peptaibol antibiotic produced by Trichoderma arundinaceum and related fungi. It belongs to a class of non-ribosomal peptides characterized by a high proportion of α-aminoisobutyric acid (Aib, 8 residues), an acetylated N-terminus, and a C-terminal phenylalaninol (Pheol) group . Its amphipathic α-helical structure enables voltage-dependent pore formation in lipid bilayers, leading to ion channel activity and antimicrobial effects against Gram-positive bacteria, mycoplasmas, and cancer cells . This compound exists as a microheterogeneous mixture, with the major component (75%) designated as F50/5, differing from minor variants by substitutions such as Gln17 instead of Glu17 . Commercial preparations (e.g., Sigma) primarily contain neutral F50 peptides, with trace acidic F30 isoforms .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H151N23O24/c1-47(2)43-58(72(127)109-92(24,25)84(139)114-41-29-33-59(114)73(128)104-65(48(3)4)75(130)112-90(20,21)82(137)113-89(18,19)80(135)103-56(36-39-62(94)119)70(125)102-55(35-38-61(93)118)69(124)99-54(46-116)44-53-31-27-26-28-32-53)100-64(121)45-96-77(132)85(10,11)111-76(131)66(49(5)6)105-81(136)88(16,17)108-71(126)57(37-40-63(95)120)101-67(122)50(7)97-78(133)86(12,13)107-68(123)51(8)98-79(134)87(14,15)110-74(129)60-34-30-42-115(60)83(138)91(22,23)106-52(9)117/h26-28,31-32,47-51,54-60,65-66,116H,29-30,33-46H2,1-25H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,132)(H,97,133)(H,98,134)(H,99,124)(H,100,121)(H,101,122)(H,102,125)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,131)(H,112,130)(H,113,137)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZSDWIWYLTCKG-UTXLBGCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H151N23O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1963.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Segment Condensation Approach

The total chemical synthesis of alamethicin F50 in solution was achieved through a modular segment condensation strategy. This method divides the 19-residue peptide into three segments (A, B, C), each synthesized separately to streamline purification and minimize side reactions. Segment A comprises residues 1–6, Segment B spans residues 7–13, and Segment C includes residues 14–19. Critical to this approach is the incorporation of methoxy-protected glutamic acid (Glu(OMe)) residues at positions 7, 18, and 19 in Segments B and C. Post-condensation, these groups are deprotected using ammonia, yielding the native this compound structure.

A key advantage of this method is its adaptability for generating analogues. For instance, substituting Glu(OMe) with glutamine (Gln) at position 7 produced the [Gln7, Glu(OMe)18,19] variant, demonstrating the strategy’s flexibility for introducing site-specific modifications. The final product was validated via reverse-phase HPLC, MALDI-TOF mass spectrometry, and circular dichroism (CD), confirming >95% purity and the characteristic α-helical conformation.

Synthesis of Modified Analogues

Chemical synthesis enables precise modifications to probe structure-activity relationships. For example, substituting the N-terminal acetyl group with fluorescent tags or isotopic labels has been explored to study alamethicin’s membrane interactions. However, such modifications require careful optimization of coupling reagents (e.g., HBTU/HOBt) and reaction conditions to prevent epimerization, particularly at α-aminoisobutyric acid (Aib)-rich regions.

Biosynthetic Approaches

Fermentation and Isolation Techniques

Fermentation protocols for this compound involve inoculating T. arundinaceum in potato dextrose broth at 22°C for 14–21 days. Post-fermentation, the mycelial extract is partitioned with chloroform-methanol-water (2:1:1), followed by defatting with hexane. Crude peptaibols are purified via flash chromatography (Silica gel, hexane-CHCl₃-MeOH gradient) and reversed-phase HPLC (C₁₈ column, 40–100% MeCN in 0.1% formic acid).

| Step | Conditions | Yield (%) |

|---|---|---|

| Fermentation | 22°C, 14–21 days, 100 mg F-Phe supplementation | N/A |

| Extraction | CHCl₃-MeOH-H₂O (2:1:1) | 60–70 |

| Flash Chromatography | Hexane → CHCl₃ → MeOH | 30–40 |

| HPLC Purification | C₁₈, 40–100% MeCN, 20 mL/min | 5–10 |

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC remains the gold standard for purifying this compound and its analogues. Using a Synergi C₁₈ column with a MeCN-water gradient (0.1% formic acid), the native peptide elutes at tᵣ = 18.5–19.5 min, while fluorinated variants show slight retention time shifts (∆tᵣ = ±0.5 min). Preparative-scale runs (20 mL/min) achieve milligram quantities with >98% purity, as assessed by ELSD and UV (220 nm).

Spectroscopic and Spectrometric Analysis

High-resolution mass spectrometry (HRESIMS) and tandem MS/MS are indispensable for verifying molecular formulas and fragmentation patterns. For this compound, key ions include [M+3H]³⁺ (m/z 661.4) and y₇⁺ (m/z 851.5). 2D NMR (COSY, TOCSY, HSQC) resolves overlapping signals from Aib and Pro residues, while ¹⁹F-NMR confirms fluorophenylalanine incorporation.

CD spectroscopy in trifluoroethanol (TFE) reveals a dominant α-helical conformation (mean residue ellipticity [θ]₂₂₂ = −25,000 deg·cm²·dmol⁻¹), critical for pore-forming activity. Infrared spectroscopy further corroborates helical stability, with amide I bands at 1,650 cm⁻¹ (α-helix) and 1,680 cm⁻¹ (3₁₀-helix).

Comparative Analysis of Synthesis Methods

| Parameter | Chemical Synthesis | Biosynthesis |

|---|---|---|

| Yield | 10–15% (overall) | 0.5–2% (crude extract) |

| Modification Flexibility | High (site-specific) | Moderate (substrate-dependent) |

| Scalability | Milligram to gram | Milligram scale |

| Cost | High (protected amino acids, reagents) | Low (fermentation-based) |

| Conformational Fidelity | Requires CD/NMR validation | Native folding retained |

Chemical synthesis excels in precision and analogue diversity but faces scalability challenges. Biosynthesis offers cost-effective production of near-native structures but limited to enzymatically tolerated modifications.

化学反応の分析

Chemical Modifications and Reactions

- N-terminal Modifications: Modifying the N-terminus of Alamethicin F50 can enhance its antimicrobial activity [2, 11, 12]. Introducing protease-resistant hydrophobic N-terminal capping groups, such as fluorinated or trifluoromethylated phenyl, biphenyl, naphthyl, phenanthrenyl, and pyrenyl moieties, can promote interactions with bacterial membranes .

- Reaction with Triazole: A triazole group can be introduced at the N-terminus of this compound to enhance its hydrophobicity . The substituent in position N-1 of the triazole is analogous to the Aib in position 2 of the this compound sequence, while position C-4 of the triazole is decorated with aromatic groups .

Spectroscopic and Spectrometric Analysis

- Mass Spectrometry: this compound derivatives can be analyzed using mass spectrometry to confirm their molecular weight and purity .

- NMR Spectroscopy: NMR spectroscopy can be used to verify the amino acid sequence and connections in this compound . It is also useful in determining the structure and dynamics of this compound in solution and when bound to lipid membranes [2, 15].

Key Structural Features and Interactions

To understand the molecular mechanism of ion channel formation and membrane leakage activities, it is important to study the successive steps of membrane association, membrane insertion, the self-assembly process of channel formation, and the quaternary structure of the transmembrane array that forms the lining of an aqueous pore through which solutes permeate .

- Helical Conformation: this compound has a high propensity for helical conformations in membrane mimetic environments .

- Membrane Interactions: this compound interacts with lipid membranes, leading to pore formation and membrane permeabilization . The interaction can be evaluated using vesicle leakage assays with carboxyfluorescein-loaded liposomes .

Antimicrobial Activity Enhancement

- Hydrophobic Modifications: Introduction of hydrophobic groups can enhance antimicrobial activity . For example, introducing two trifluoromethyl groups in the meta position of the phenyl ring yields a compound as active as other modified versions .

The table below summarizes the minimum inhibitory concentrations (MIC) of this compound and its analogues with N-terminal modifications :

| Compound | MICa (µg/mL) | MICb (µg/mL) | IC50c | $$θ]220d | Helicity e |

|---|---|---|---|---|---|

| 4a | 12.5 ±6 | 12.5 ±6 | 18± 0.6 | -12000 | 31 |

| 4b | 12.5 ±6 | ND | ND | -17300 | 44 |

| 4c | 12.5 ±6 | ND | 6.3±1 | -15100 | 39 |

| 5a | 6.25 ± 0 | ND | ND | -13000 | 34 |

| 5b | 3.13 ± 3 | ND | ND | -17000 | 44 |

| 5c | 1.56 ±1,5 | 6.2 ± 0 | 2.9 ± 0.2 | -16900 | 44 |

| 5d | 3.13 ± 3 | ND | ND | -14900 | 38 |

- MICa: Minimum inhibitory concentration against E. coli

- MICb: Minimum inhibitory concentration against S. aureus

- IC50c: Half maximal inhibitory concentration

- Helicity e: Percentage of helicity

科学的研究の応用

Structural Characteristics

Alamethicin F50 is a 20-residue peptide that forms voltage-dependent ion channels in lipid membranes. It is organized perpendicularly to the phospholipid bilayer, with hydrophobic side chains interacting with membrane lipids. This structural configuration allows alamethicin to create pores in membranes, facilitating the transport of ions and small molecules across cell membranes .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens, including Gram-positive bacteria and fungi. Its mechanism involves the formation of channels that disrupt membrane integrity, leading to cell lysis. The following table summarizes its antimicrobial efficacy against different organisms:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective | |

| Aspergillus niger | Effective |

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. It has shown selective cytotoxicity towards cancer cells while sparing normal cells. For instance, research indicated that alamethicin could inhibit the metabolic activity of hepatocellular carcinoma cells without affecting normal liver cells at lower concentrations . The following table presents findings on its anticancer activity:

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| Hepatocellular carcinoma (HepG2) | Dose-dependent inhibition | |

| Breast cancer (MCF-7) | Cytotoxicity observed | |

| Lung cancer (A549) | Selective inhibition |

Biochemical Research Applications

This compound serves as a model compound for studying peptide synthesis, modification techniques, and membrane interactions. Its ability to form stable ion channels makes it an ideal candidate for investigating membrane dynamics and ion transport mechanisms. Notable applications include:

- Ion Channel Studies: Alamethicin is utilized to explore the properties of ion channels and their role in cellular processes .

- Peptide Engineering: Researchers modify alamethicin to enhance its antimicrobial activity or alter its membrane interaction properties .

Case Study 1: Enhanced Antimicrobial Activity

A study investigated modifications to this compound by incorporating hydrophobic triazole substituents at the N-terminus. This modification significantly improved its antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus, demonstrating the potential for developing more effective antimicrobial agents .

Case Study 2: Cancer Therapeutics

Another research project focused on the anticancer effects of alamethicin on various cancer cell lines. The results indicated that treatment with alamethicin led to apoptosis in cancer cells while maintaining normal cell viability, suggesting its potential as a targeted cancer therapy .

作用機序

Alamethicin F50 exerts its effects by forming voltage-gated ion channels in lipid bilayers. The peptide inserts into the membrane and aggregates to form a pore, allowing ions to pass through. This ion channel formation disrupts the membrane potential and can lead to cell death in microorganisms. The molecular targets of this compound include lipid bilayers and membrane proteins involved in ion transport .

類似化合物との比較

Key Research Findings and Implications

- Fluorination : Introduces structural diversity without compromising cytotoxicity, enabling isotopic labeling for mechanistic studies .

- N-Terminal Modifications : Triazole substituents enhance antibacterial activity, offering a template for optimizing peptaibols against drug-resistant pathogens .

- Natural Variants : Glu(OMe)18-Alamethicin F50 highlights the role of post-translational modifications in tuning bioactivity .

- Sequence Clarifications : Revised Alamethicin F30/F50 sequences resolve historical inconsistencies, critical for structure-activity relationship (SAR) studies .

生物活性

Alamethicin F50, a peptaibol antibiotic produced by Trichoderma viride, is renowned for its ability to form ion channels in lipid membranes, which contributes to its biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, highlighting its antimicrobial efficacy, mechanisms of action, and recent advancements in enhancing its activity through chemical modifications.

Overview of this compound

This compound is a 20-amino acid-long peptide characterized by the presence of eight aminoisobutyric acid residues. Its structure allows it to adopt a helical conformation that is crucial for its interaction with biological membranes. The compound has been extensively studied for its ability to disrupt membrane integrity in various microorganisms, making it a significant candidate for antimicrobial applications.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound and its derivatives have been extensively documented.

Table 1: Antimicrobial Activity of this compound and Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | Bacillus subtilis |

| Alamethicin 5a | 6.25 | Staphylococcus aureus |

| Alamethicin 5b | 3.13 | Staphylococcus aureus |

| Alamethicin 5c | 1.56 | Bacillus subtilis |

| Modified Analog 6a | 3.13 | Staphylococcus aureus |

The data indicates that modifications to the N-terminal region of alamethicin can significantly enhance its antimicrobial potency without altering its overall helical structure .

The primary mechanism by which alamethicin exerts its antimicrobial effects is through the formation of voltage-dependent ion channels in lipid bilayers. This disrupts the membrane potential and leads to cell lysis. Studies have shown that alamethicin can insert into the lipid bilayer, creating pores that allow ions to flow freely across the membrane, ultimately resulting in cell death .

Enhancements Through Chemical Modifications

Recent research has focused on enhancing the antimicrobial properties of alamethicin through chemical modifications. A notable strategy involves N-terminal capping with hydrophobic groups, such as 1,2,3-triazole derivatives. These modifications have been shown to increase the peptide's affinity for bacterial membranes, thereby improving its antibacterial activity.

Table 2: Effects of N-terminal Modifications on Antimicrobial Activity

| Compound | MIC (µg/mL) | Structural Modification |

|---|---|---|

| This compound | 12.5 | Native |

| Triazole-Capped 5c | 1.56 | N-terminal hydrophobic substitution |

| Triazole-Capped 6a | 3.13 | Enhanced hydrophobicity |

The introduction of hydrophobic substituents has been linked to increased membrane interactions and reduced susceptibility to proteolytic degradation, enhancing the overall effectiveness of the peptide against bacterial strains .

Case Studies

Case Study 1: Efficacy Against Staphylococcus aureus

In a comparative study examining the efficacy of this compound and its modified analogs against Staphylococcus aureus, it was found that the modified analogs exhibited significantly lower MIC values compared to the native peptide. This suggests that structural modifications can lead to enhanced therapeutic potential against resistant strains of bacteria.

Case Study 2: Cytotoxicity Assessment

While exploring the cytotoxic effects of alamethicin derivatives on human carcinoma cell lines (KB cells), researchers noted that certain modifications led to increased cytotoxicity alongside enhanced antimicrobial activity. This dual effect highlights the need for careful consideration in therapeutic applications where selectivity is paramount .

Q & A

Q. What is the structural composition of alamethicin F50, and what analytical methods are used for its characterization?

this compound is a 20-residue peptaibol containing non-proteinogenic α-aminoisobutyric acid (Aib) residues, L-amino acids (e.g., L-Pro, L-Ala, L-Gln), and a C-terminal phenylalaninol (Pheol) . Structural elucidation employs:

Q. What are the common sources and extraction protocols for this compound?

this compound is primarily isolated from Trichoderma arundinaceum (e.g., strain MSX70741) via:

Q. How does the presence of non-proteinogenic amino acids influence this compound’s biophysical properties?

Aib residues induce α-helical conformation, enabling voltage-dependent ion channel formation in lipid bilayers . This helical stability is critical for:

- Membrane insertion via hydrophobic interactions.

- Oligomerization into barrel-stave pores (typically 4–6 helices) under electric fields .

Advanced Research Questions

Q. How do researchers differentiate naturally occurring this compound derivatives from isolation artifacts?

Key validation steps include:

- In situ UPLC-UV/HRESIMS-MS/MS of fungal cultures to confirm natural biosynthesis .

- Stability tests : Storing this compound in MeOH for 1 month and monitoring for esterification artifacts (e.g., absence of δH 3.27 –OMe signals in ¹H-NMR) .

- Comparative MS/MS with semisynthetic analogs (e.g., Glu(OMe)₁₈-alamethicin F50) to rule out purification-induced modifications .

Q. What factors explain contradictory bioactivity results in this compound cytotoxicity studies?

Cytotoxicity (IC₅₀ 2.5–6.7 μM) against colorectal and hepatocellular carcinomas varies due to:

Q. How do post-translational modifications (e.g., methyl esters) impact this compound’s stability and bioactivity?

- Glu(OMe)₁₈ modification : Rare in peptaibols, this esterification increases metabolic stability but may reduce ion channel conductivity due to altered side-chain interactions .

- Semisynthetic analogs : Methyl esters can enhance resistance to proteolysis but require validation to exclude artifactual origins .

Q. What challenges arise in resolving this compound’s peptide heterogeneity during purification?

this compound exists as a mixture of 13 isoforms (e.g., F50/5) . Separation strategies include:

Q. How is this compound utilized in pharmacological assays beyond antimicrobial studies?

- Microsomal activation : Enhances glucuronidation of substrates by forming membrane pores, improving substrate access to UDP-glucuronosyltransferases .

- Lipid bilayer models : Used to study voltage-gated ion transport mechanisms via circular dichroism (CD) and fluorescence quenching assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。